Sustained Cytotoxic Activity: Miriplatin Maintains Potency Over 14 Days While Cisplatin Activity Ceases After 7 Days
In an in vitro release and cytotoxicity assay using rat ascites hepatoma AH109A cells, SM-11355 (miriplatin) suspended in Lipiodol demonstrated sustained cytotoxic activity over a 14-day exposure period, whereas cisplatin (CDDP) suspended in Lipiodol lost all activity after the first 7 days [1]. Specifically, following an initial 7-day exposure, the IC50 values were 22.3 μg/mL for miriplatin/Lipiodol and 0.40 μg/mL for cisplatin/Lipiodol [1]. During the subsequent 7-day exposure (days 7-14), miriplatin/Lipiodol maintained nearly equivalent cytotoxic activity, while cisplatin/Lipiodol exhibited no detectable activity at all [1]. This sustained activity profile correlates with the gradual and continuous release of active platinum species from miriplatin/Lipiodol, in contrast to the rapid and non-sustained release from cisplatin/Lipiodol [1].
| Evidence Dimension | Cytotoxic activity (IC50) after 7-day exposure and maintenance of activity during days 7-14 |
|---|---|
| Target Compound Data | IC50 = 22.3 μg/mL (initial 7 days); maintained nearly equivalent activity during subsequent 7 days (days 7-14) |
| Comparator Or Baseline | Cisplatin (CDDP): IC50 = 0.40 μg/mL (initial 7 days); no detectable activity during days 7-14 |
| Quantified Difference | Miriplatin maintains activity over 14 days; cisplatin loses all activity after 7 days |
| Conditions | In vitro; rat ascites hepatoma AH109A cells; compounds suspended in Lipiodol; 7-day exposure followed by fresh medium for additional 7 days |
Why This Matters
Sustained intratumoral activity over 14 days supports less frequent dosing and improved tumor control compared to cisplatin, which requires more frequent administration due to rapid clearance.
- [1] Kishimoto S, Ohtani A, Fukuda H, Fukushima S, Takeuchi Y. In vitro antitumor activity, intracellular accumulation, and DNA adduct formation of cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)] platinum (II) suspended in lipiodol. Jpn J Cancer Res. 2000 Jan;91(1):99-108. View Source
